Cas no 1849245-90-4 (Cyclobutanesulfonyl chloride, 2,3-dimethyl-)

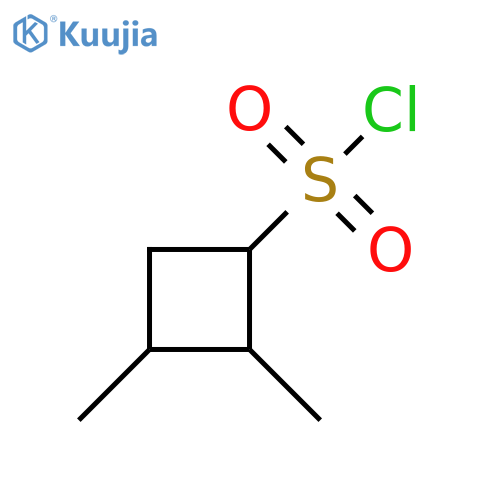

1849245-90-4 structure

商品名:Cyclobutanesulfonyl chloride, 2,3-dimethyl-

CAS番号:1849245-90-4

MF:C6H11ClO2S

メガワット:182.668339967728

CID:5285665

Cyclobutanesulfonyl chloride, 2,3-dimethyl- 化学的及び物理的性質

名前と識別子

-

- Cyclobutanesulfonyl chloride, 2,3-dimethyl-

-

- インチ: 1S/C6H11ClO2S/c1-4-3-6(5(4)2)10(7,8)9/h4-6H,3H2,1-2H3

- InChIKey: BTHZXDFHJHNWHM-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)CC(C)C1C

Cyclobutanesulfonyl chloride, 2,3-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-681202-10.0g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 10.0g |

$5590.0 | 2023-03-11 | ||

| Enamine | EN300-681202-0.5g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 0.5g |

$1247.0 | 2023-03-11 | ||

| Enamine | EN300-681202-0.25g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 0.25g |

$1196.0 | 2023-03-11 | ||

| Enamine | EN300-681202-1.0g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059064-1g |

2,3-Dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 95% | 1g |

¥6461.0 | 2023-03-19 | |

| Enamine | EN300-681202-0.05g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 0.05g |

$1091.0 | 2023-03-11 | ||

| Enamine | EN300-681202-0.1g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 0.1g |

$1144.0 | 2023-03-11 | ||

| Enamine | EN300-681202-2.5g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 2.5g |

$2548.0 | 2023-03-11 | ||

| Enamine | EN300-681202-5.0g |

2,3-dimethylcyclobutane-1-sulfonyl chloride |

1849245-90-4 | 5.0g |

$3770.0 | 2023-03-11 |

Cyclobutanesulfonyl chloride, 2,3-dimethyl- 関連文献

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

1849245-90-4 (Cyclobutanesulfonyl chloride, 2,3-dimethyl-) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量